Acetylvaline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

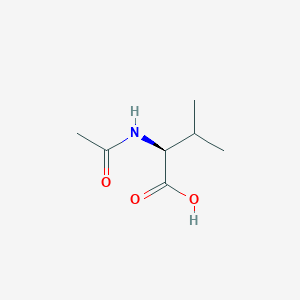

N-Acetyl-L-valine is a derivative of the essential amino acid L-valine, characterized by the addition of an acetyl group to one of its amino hydrogens. This modification classifies it as an N-acyl-alpha amino acid, which is a broad category of organic compounds that includes various derivatives of alpha amino acids with an acyl group at the nitrogen atom. The molecular formula for N-acetyl-L-valine is C₇H₁₃NO₃, and it has a molecular weight of approximately 159.19 g/mol . This compound plays a significant role in biological processes, particularly in protein modification and stability.

N-terminal acetylation of proteins is a widespread process that affects protein function in several ways [, ]:

- Stability: Acetylation can increase protein stability by protecting the N-terminus from degradation by proteases (enzymes that break down proteins) [].

- Regulation: Acetylation can regulate protein activity by affecting protein-protein interactions or subcellular localization [].

- Cellular Signaling: N-acetylated proteins can act as signaling molecules within cells [].

While the specific mechanism of action of N-Acetyl-L-valine itself is not extensively studied, understanding its role as an N-acetylated derivative provides insights into protein function.

Physical and Chemical Properties

- Wear gloves and eye protection when handling the compound.

- Avoid inhalation and ingestion.

- Follow proper laboratory safety protocols.

Protein N-Terminal Acetylation

N-Acetylvaline is a building block for N-terminal acetylation, a widespread process in eukaryotes where an acetyl group is added to the N-terminus (beginning) of proteins Human Metabolome Database (HMDB): . This modification plays a role in protein stability, folding, and function [PMID: 21750686]. Studying N-Acetylvaline could contribute to the understanding of this important cellular process.

Thermodynamic Studies

N-Acetylvaline, along with other N-acetyl amino acids, has been used in research to determine the heat capacity and phase behavior of these molecules PubMed: ). This type of research helps scientists understand the fundamental properties of these compounds.

- Acetylation Reactions: N-acetylation can occur through the action of N-acetyltransferases, which transfer acetyl groups from acetyl coenzyme A to the amino group of L-valine .

- Hydrolysis: Under specific conditions, N-acetyl-L-valine can be hydrolyzed back to L-valine and acetic acid, especially in the presence of hydrolases .

- Formation of Peptides: It can participate in peptide bond formation, contributing to the synthesis of peptides and proteins that contain modified amino acids .

N-Acetyl-L-valine is biologically significant as it is involved in protein N-terminal acetylation, a common post-translational modification. This process is crucial for protein stability, function, and cellular localization. Approximately 85% of human proteins undergo N-terminal acetylation, which influences their interactions and degradation rates . Additionally, N-acetylated amino acids like N-acetyl-L-valine can be released from peptides during proteolytic degradation, highlighting their role in metabolic pathways .

The synthesis of N-acetyl-L-valine can be achieved through several methods:

- Direct Acetylation: This method involves the direct reaction of L-valine with acetic anhydride or acetyl chloride under controlled conditions to form N-acetyl-L-valine .

- Enzymatic Synthesis: Specific enzymes such as N-acetyltransferases catalyze the transfer of an acetyl group from acetyl coenzyme A to L-valine, yielding N-acetyl-L-valine efficiently .

- Chemical Synthesis: Various chemical pathways can also be employed to synthesize this compound through multi-step organic synthesis techniques.

N-Acetyl-L-valine has several applications across various fields:

- Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds and as a building block for peptide synthesis.

- Nutritional Supplements: As a derivative of L-valine, it may be included in dietary supplements aimed at enhancing muscle recovery and performance.

- Biochemical Research: It serves as a model compound for studying protein modifications and interactions in biochemical experiments.

Research on N-acetyl-L-valine has focused on its interactions within biological systems:

- Protein Interactions: Studies have shown that N-terminal acetylation affects protein-protein interactions, influencing cellular signaling pathways and metabolic processes .

- Binding Studies: It has been investigated for its ability to bind metal ions and other ligands, which may enhance its utility in various biochemical applications .

N-Acetyl-L-valine shares structural similarities with other acetylated amino acids. Below are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-Acetyl-L-threonine | C₆H₁₃NO₃ | Involves threonine; important in protein synthesis. |

| N-Acetyl-L-alanine | C₄H₉NO₃ | Smaller structure; involved in various metabolic pathways. |

| N-Acetyl-L-leucine | C₈H₁₅NO₃ | Larger side chain; plays roles in muscle metabolism. |

N-Acetyl-L-valine is unique due to its specific structural properties derived from L-valine and its implications in protein modification processes. Its biological activity related to protein stability sets it apart from other similar compounds.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

96-81-1